molecular formula C12H11BrN2O2S B2413906 1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole CAS No. 956977-35-8

1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole

Cat. No.: B2413906
CAS No.: 956977-35-8
M. Wt: 327.2
InChI Key: LRMLUNUXYZWUFS-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, and a cyclopropyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl chloride. This intermediate is then reacted with a cyclopropyl-substituted pyrazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-cyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMLUNUXYZWUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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